2-(2-Aminophenyl)ethanol;hydrochloride
Description
2-(2-Aminophenyl)ethanol hydrochloride is a substituted ethanolamine derivative featuring an aromatic amine group at the ortho position of the phenyl ring and a hydrochloride salt. This compound is widely utilized in organic synthesis, particularly in cyclization reactions and ligand formation.
- Synthesis: The compound is synthesized via cyclization of 2-(2-aminophenyl)ethanol under basic conditions (e.g., potassium tert-butoxide) at elevated temperatures (90–180°C), achieving yields exceeding 90% . It is also employed in Schiff base ligand synthesis when reacted with aldehydes, such as 2-chloro-3-quinolinecarbaldehyde, in the presence of DBU (1,8-diazabicycloundec-7-ene) .
- Applications: Key applications include: Synthesis of N-carboxymethyl indoline via cyclization . Preparation of polymeric materials responsive to nitric oxide (NO), using derivatives like N-(2-aminophenyl) acrylamide hydrochloride .
Properties
IUPAC Name |
2-(2-aminophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4,10H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZTAPGOZQZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)ethanol;hydrochloride typically involves the reaction of 2-aminophenyl ketoximes with hydroxylamine hydrochloride and sodium hydroxide. The reaction is carried out in a mixture of distilled water and ethanol, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems for extraction and purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Aminophenyl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a reducing agent and can donate electrons to various substrates, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs, their synthesis, and applications.
Detailed Comparisons
2-(Diisopropylamino)ethanol Hydrochloride (vs. Target Compound)
- Structural Difference: Replaces the aromatic aminophenyl group with a branched diisopropylamino group.
- Applications : Likely used in surfactants or as a precursor for quaternary ammonium salts due to its lipophilic diisopropyl group .
Ethylephrine Hydrochloride (vs. Target Compound)
- Structural Difference: Features a hydroxyphenyl group and ethylamino substituent instead of an aminophenyl group.
- Synthesis: Involves multi-step pharmaceutical processes to introduce the ethylamino and hydroxy groups.
- Applications: Functions as a vasoconstrictor in decongestants, highlighting the pharmacological importance of ethanolamine derivatives .
2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (vs. Target Compound)
- Structural Difference: Contains a ketone group adjacent to the aromatic ring, unlike the ethanol backbone in the target compound.
- Synthesis : Synthesized via hydrolysis of nitro-coumarin derivatives using hydriodic acid and acetic acid .
- Applications: Potential use in photochemical studies or as a building block for heterocyclic compounds.
(2-Aminophenyl)boronic Acid Hydrochloride (vs. Target Compound)
Research Findings and Trends
- Cyclization Efficiency: 2-(2-Aminophenyl)ethanol hydrochloride demonstrates superior cyclization yields (>90%) compared to analogs like 2-amino-5-methylphenol hydrochloride (50.8% yield) .
- Green Chemistry: The use of ethanol as a solvent in Schiff base synthesis aligns with sustainable practices , contrasting with harsher solvents in other syntheses (e.g., THF in ).
- Pharmaceutical Relevance: Ethanolamine derivatives with hydroxyl or boronic acid groups (e.g., Ethylephrine, boronic acid analogs) show broader therapeutic applications than the target compound .
Biological Activity
2-(2-Aminophenyl)ethanol;hydrochloride, also known as 2-(2-aminoethyl)phenol hydrochloride, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO. The compound features an amino group and a hydroxyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation, including the NF-κB pathway.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Receptor Modulation : It has been suggested that the compound interacts with receptors involved in inflammatory responses, thereby reducing cytokine production.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on MRSA Infections : A study demonstrated that topical application of formulations containing this compound significantly reduced MRSA colonization in infected wounds compared to controls.
- In Vivo Anti-inflammatory Study : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema, indicating its potential use as an anti-inflammatory agent.
Safety and Toxicology
While promising, the safety profile of this compound needs thorough investigation. Preliminary toxicity studies suggest low cytotoxicity at therapeutic concentrations; however, further studies are required to fully assess its safety in vivo.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Aminophenyl)ethanol hydrochloride, and how are reaction conditions tailored to maximize yield and purity?
The synthesis typically involves catalytic hydrogenation of a nitro precursor (e.g., 2-nitrophenylethanol) followed by hydrochlorination. Key parameters include:
- Catalytic Hydrogenation : Use of palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (1–3 atm) at 25–50°C to reduce the nitro group to an amine .
- Crystallization : Post-reduction, the hydrochloride salt is formed via HCl gas or concentrated HCl in ethanol, with temperature-controlled crystallization (0–5°C) to enhance purity (>98%) .
- Purity Validation : Techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and melting point analysis (reported range 75–77°C) are critical .
Q. What analytical methods are recommended for characterizing 2-(2-Aminophenyl)ethanol hydrochloride and detecting impurities?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the structure (e.g., aromatic protons at δ 6.8–7.4 ppm, ethanolamine protons at δ 3.6–4.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 188.1) .
- Impurity Profiling : HPLC coupled with UV detection (λ = 254 nm) identifies byproducts like unreacted nitro precursors or oxidation derivatives (e.g., quinoline analogs) .
Q. How do solubility and stability properties of 2-(2-Aminophenyl)ethanol hydrochloride influence experimental design?
- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) but insoluble in non-polar solvents (hexane). Aqueous solubility is pH-dependent, with protonation of the amine group enhancing dissolution .
- Stability : The hydrochloride salt form improves stability by preventing oxidation of the amine. Store at 2–8°C under inert gas (N₂/Ar) to avoid degradation .
Advanced Research Questions
Q. How does 2-(2-Aminophenyl)ethanol hydrochloride modulate neurotransmitter receptors, and what experimental models validate these interactions?
- Serotonin (5-HT) Receptors : In vitro binding assays (radioligand displacement using [³H]-LSD) show competitive inhibition (IC₅₀ = 12 ± 3 µM), suggesting partial agonism .
- Dopamine (D₂) Receptors : Electrophysiological studies in rat striatal slices demonstrate reduced dopamine-induced cAMP production (30% inhibition at 10 µM), implicating D₂ receptor antagonism .
- Validation : Orthogonal assays (e.g., calcium flux in HEK293 cells transfected with human receptors) confirm target engagement and rule off-target effects .
Q. What strategies resolve contradictory data in studies on the compound’s bioactivity?
- Assay Variability : Address discrepancies (e.g., IC₅₀ variations) by standardizing cell lines (e.g., CHO vs. HEK293), buffer pH (7.4 vs. 6.8), and incubation times .
- Metabolite Interference : Use LC-MS to quantify intact compound vs. metabolites (e.g., oxidized ethanolamine derivatives) in biological matrices .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced receptor specificity?
- Amino Group Modifications : Methylation of the amine (to N-methyl derivatives) reduces 5-HT receptor affinity but increases D₂ selectivity .
- Ethanol Moiety Substitution : Replacing the hydroxyl group with a methoxy group alters solubility and membrane permeability, impacting CNS penetration .
- In Silico Modeling : Docking studies (AutoDock Vina) predict binding poses in receptor active sites, prioritizing synthesis of derivatives with improved steric complementarity .
Q. What reaction mechanisms underpin the compound’s participation in substitution and oxidation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
